N-(4-bromo-2-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Description
N-(4-bromo-2-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound featuring a fused furopyridine core. The molecule comprises:
- Furo[3,2-b]pyridine scaffold: A bicyclic system with an oxygen atom in the furan ring fused to a pyridine ring at the [3,2-b] positions.
- 5-Methyl substituent: A methyl group at the 5-position of the furopyridine ring, which may enhance steric bulk and modulate electronic properties.
- N-(4-bromo-2-fluorophenyl)carboxamide: A substituted phenyl group with bromo (Br) and fluoro (F) atoms at the 4- and 2-positions, respectively.
While direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., ) suggest that its preparation likely involves coupling reactions using reagents like 2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethylisouronium hexafluorophosphate(V) (HATU) for amide bond formation .
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2O2/c1-8-2-5-13-12(18-8)7-14(21-13)15(20)19-11-4-3-9(16)6-10(11)17/h2-7H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJBPWHCOHXZIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=C(C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-bromo-2-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furo[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative and a carbonyl compound.
Introduction of the bromine and fluorine substituents: This step often involves halogenation reactions using reagents like bromine and fluorine sources under controlled conditions.
Attachment of the carboxamide group: This can be accomplished through an amide coupling reaction, where the carboxylic acid derivative of the furo[3,2-b]pyridine core is reacted with an amine in the presence of a coupling agent.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-(4-bromo-2-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The bromine and fluorine substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions, potentially altering the oxidation state of the nitrogen and oxygen atoms in the furo[3,2-b]pyridine core.
Coupling reactions: The carboxamide group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds with other aromatic or aliphatic groups.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: Researchers have explored its use as a probe to study biological processes, given its ability to interact with specific biomolecules.
Medicine: The compound has shown promise in preliminary studies as a potential therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: Its unique chemical properties make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, potentially modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Core Heterocycle: The target compound’s furo[3,2-b]pyridine core differs from the furo[2,3-b]pyridine in analogs .
Halogenation Patterns :
- The 4-bromo-2-fluorophenyl group in the target provides a unique combination of halogens. Bromine’s large atomic radius and lipophilicity contrast with fluorine’s electronegativity, enabling both hydrophobic interactions and dipole-dipole bonding .
Substituent Effects: The 5-methyl group on the furopyridine ring may reduce metabolic oxidation compared to chloro or amino substituents in analogs . Carboxamide-linked substituents (e.g., tert-butylcarbamoyl in , trifluoroethylamino in ) vary in steric demand and electronic effects, influencing solubility and target affinity.
Synthetic Routes :
- Coupling agents like HATU are common in forming carboxamide bonds in analogs , suggesting similar strategies for the target compound.
Biological Activity
N-(4-bromo-2-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a furo[3,2-b]pyridine moiety fused with a carboxamide group and a brominated aromatic substituent. Its molecular formula is , indicating the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antibacterial properties . Compounds with similar structures have been evaluated for their activity against Gram-positive bacteria. For instance, derivatives of furo[3,2-b]pyridine have shown effectiveness against Staphylococcus aureus, indicating a potential therapeutic role in treating infections .
Inhibitory Activities
Research indicates that this compound may act as an inhibitor of various biological targets. Interaction studies have focused on its binding affinity to proteins involved in bacterial resistance mechanisms. The structural features of this compound suggest it may inhibit monoamine oxidase (MAO) enzymes, which are crucial in neurodegenerative disorders .
Case Studies and Research Findings
- Study on MAO Inhibition :
- Cytotoxicity Assessments :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. The presence of bromine and fluorine atoms, as well as the furo[3,2-b]pyridine core, plays a significant role in determining its interaction with biological targets.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-(4-bromo-3-methoxyphenyl)pyridine-2-carboxamide | Similar pyridine core; methoxy substitution | Exhibits different electronic properties due to methoxy group |
| N-(4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | Fluorine instead of bromine | Potentially different reactivity patterns |
| N-(4-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | Chlorine substitution | May show varied biological activity compared to brominated analogs |
This table highlights the diversity within this chemical family and underscores the potential for developing unique pharmacological profiles based on subtle structural modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
